2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,2-dihydropyridinone core substituted with a benzenesulfonyl group at position 3, methyl groups at positions 4 and 6, and an N-(3-chloro-2-methylphenyl)acetamide side chain. The benzenesulfonyl moiety may enhance metabolic stability, while the chloro-methylphenyl substituent could influence lipophilicity and target selectivity.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-14-12-15(2)25(13-20(26)24-19-11-7-10-18(23)16(19)3)22(27)21(14)30(28,29)17-8-5-4-6-9-17/h4-12H,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCMZULXODYSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound is characterized by several functional groups:
- Benzenesulfonyl Group : Known for its ability to interact with various biological targets.
- Dimethyl-2-oxo-1,2-dihydropyridine Moiety : Contributes to the compound's stability and reactivity.
- Chloro-substituted Phenylacetamide : Enhances lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The benzenesulfonyl group may inhibit enzyme activity or modulate receptor functions, while the pyridine ring and phenylacetamide moiety can influence various signaling pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds within the same structural class. For instance, a related compound was screened against a panel of 60 cancer cell lines as part of the National Cancer Institute (NCI) Developmental Therapeutics Program. The results indicated varying levels of growth inhibition across different cancer types:
| Cancer Type | Mean Growth (%) | Most Sensitive Cell Line(s) |
|---|---|---|
| Leukemia | 104.68 | RPMI-8226 (92.48%) |
| CNS | 104.68 | SF-539 (92.74%) |
| Ovarian | 104.68 | A2780 (not specified) |
The average growth inhibition was noted to be around 104.68%, indicating moderate activity against certain cancer lines .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer progression. Its structural components allow for effective binding to active sites on target enzymes, potentially leading to decreased enzymatic activity and subsequent physiological effects.
Case Studies
- Anticancer Screening : In vitro studies demonstrated that compounds with similar structures exhibited low levels of anticancer activity, suggesting that modifications in structure could enhance efficacy against specific cancer types .
- Pharmacological Investigations : Research into the pharmacodynamics and pharmacokinetics of related compounds revealed that modifications in the sulfonyl and acetamide groups could significantly alter biological activity, highlighting the importance of structural optimization in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, substituents, and inferred properties.
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Heterocycles: The target compound’s 1,2-dihydropyridinone core contrasts with the benzodioxin and pyridine systems in ’s compound and the hexan backbone in ’s examples.
Substituent Effects: The benzenesulfonyl group in the target compound is absent in the compared molecules. Sulfonyl groups are known to improve metabolic stability and hydrogen-bonding capacity, which could enhance pharmacokinetic profiles relative to the dimethylamino and methoxy groups in ’s compound . The 3-chloro-2-methylphenyl acetamide side chain introduces steric bulk and electron-withdrawing effects, differing from the dimethylaminomethylphenyl group in , which may increase solubility via its tertiary amine.
Molecular Weight and Complexity :
- The target compound (460.94 g/mol) is intermediate in size compared to the smaller benzodioxin derivative (391.46 g/mol) and the highly complex hexan-based molecule in (~678.82 g/mol). Lower molecular weight often correlates with better bioavailability, suggesting the target compound may strike a balance between complexity and drug-likeness .
Research Implications and Limitations
- Pharmacological Data Gap: No direct activity or toxicity data are available for the target compound, limiting mechanistic comparisons.
- Structural Inference: Conclusions are drawn from substituent chemistry rather than experimental results.
- Regulatory Status : Similar to ’s compound, the target molecule is likely restricted to research applications until validated for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
